2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Overview
Description
2-(8-Azabicyclo[321]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a complex organic compound that features a bicyclic structure fused with a benzothiazole ring
Mechanism of Action
Target of Action
The primary target of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is the 5-HT3 receptor , a type of serotonin receptor . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
It is widely distributed in both central and peripheral nervous system of vertebrates, and participate in various physiological activities like intestinal movements, mood, appetite, and sleeping .
Result of Action
The compound has been evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita, showing good lethal rate (75%) for certain derivatives . This suggests that the compound’s action results in the death of these nematodes, indicating potential use as a nematicide.
Biochemical Analysis
Biochemical Properties
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . These interactions are primarily characterized by high affinity binding, which can modulate the activity of these receptors and influence neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the signaling pathways associated with neuronal nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, it can affect the expression of genes involved in neurotransmission and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with neuronal nicotinic acetylcholine receptors. This binding can either inhibit or activate these receptors, depending on the context of the interaction . The compound’s unique structure allows it to fit into the receptor’s binding site, altering its conformation and, consequently, its activity. This can lead to changes in ion flow across the cell membrane and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of neuronal activity and potential neuroprotective effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting its biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target receptors and modulate their activity effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride stands out due to its unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H18ClN3S
- Molecular Weight : 295.8 g/mol
- CAS Number : 1955547-31-5
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a modulator of the kappa-opioid receptor (KOR) and as an inhibitor of the N-acyl amino acid hydrolase (NAAA).
Kappa Opioid Receptor Antagonism
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold can act as selective KOR antagonists. These compounds have demonstrated significant inhibition in vitro, suggesting a potential role in managing pain and addiction-related disorders .
Inhibition of NAAA
The compound's ability to inhibit NAAA has been highlighted in several studies, where it showed promising results in reducing inflammatory responses. The mechanism involves non-covalent interactions that prevent substrate binding, thus modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of compounds related to this compound. Modifications to the azabicyclic core and substituent groups have been explored to enhance selectivity and potency against targeted receptors.
Key Findings from SAR Studies
- Substituent Variations : Changing the substituents on the benzothiazole ring significantly affects binding affinity and selectivity for KOR.
- Core Modifications : Alterations in the bicyclic structure can lead to improved pharmacokinetic properties, enhancing systemic availability .
Study 1: KOR Antagonism
In a recent study examining various azabicyclo compounds, this compound was identified as a potent KOR antagonist with an IC50 value of approximately 150 nM . This suggests strong potential for therapeutic applications in pain management.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced pro-inflammatory cytokine levels in vitro by inhibiting NAAA activity . This positions it as a candidate for further development in treating inflammatory diseases.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUBUHTQQKXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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